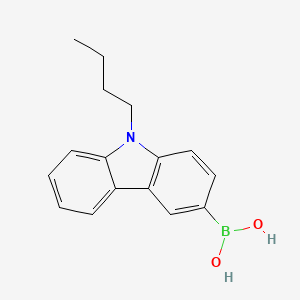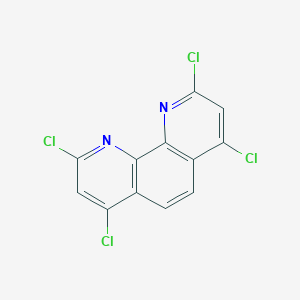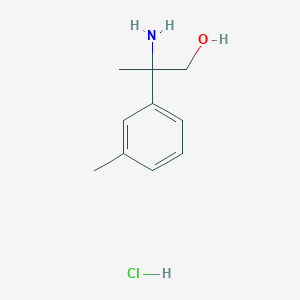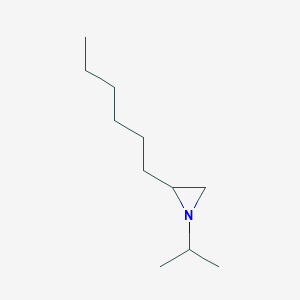
5,6-Dichloro-1-propyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-1-propyl-1H-benzimidazole is a benzimidazole derivative characterized by the presence of two chlorine atoms at the 5th and 6th positions and a propyl group at the 1st position of the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1-propyl-1H-benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the reaction of 4,5-dichloro-o-phenylenediamine with propionic acid under acidic conditions to yield the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-1-propyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1-propyl-1H-benzimidazole involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to DNA grooves, leading to the inhibition of DNA replication and transcription. Additionally, it may interfere with enzyme activity by binding to active sites or allosteric sites, thereby modulating their function .
Comparison with Similar Compounds
5,6-Dichloro-1H-benzimidazole: Lacks the propyl group but shares the dichloro substitution pattern.
1-Propyl-1H-benzimidazole: Lacks the dichloro substitution but contains the propyl group.
5,6-Dimethyl-1H-benzimidazole: Contains methyl groups instead of chlorine atoms at the 5th and 6th positions.
Uniqueness: 5,6-Dichloro-1-propyl-1H-benzimidazole is unique due to the combination of its dichloro substitution and propyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for various applications compared to its analogs .
Properties
CAS No. |
818376-76-0 |
|---|---|
Molecular Formula |
C10H10Cl2N2 |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
5,6-dichloro-1-propylbenzimidazole |
InChI |
InChI=1S/C10H10Cl2N2/c1-2-3-14-6-13-9-4-7(11)8(12)5-10(9)14/h4-6H,2-3H2,1H3 |
InChI Key |
FLWFRADENLOENS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=CC(=C(C=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B12516036.png)
![1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol](/img/structure/B12516040.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12516051.png)

![Tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12516060.png)

![9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12516090.png)


![N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine](/img/structure/B12516108.png)
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)
![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)

